1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is a complex organic compound characterized by the presence of a piperidone moiety linked to a dihydrobenzo[b][1,4]dioxin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is referenced in various scientific literature and databases, including PubChem and NCBI, where its synthesis and properties are discussed extensively. The molecular structure and properties can be analyzed through computational chemistry methods, which provide insights into its behavior in biological systems.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone belongs to the class of piperidones, which are cyclic organic compounds containing a piperidine ring. It also features a benzodioxin structure, making it relevant in studies related to pharmacology and organic synthesis.
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone typically involves several key steps:
Reagents such as chlorosulfonic acid may be used for sulfonylation reactions, while coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide can facilitate amide bond formation. Reaction conditions typically include temperature control and solvent choice to optimize yields.
The molecular formula for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is with a specific arrangement of atoms that contributes to its unique properties. The structure features:
Computational analysis using methods such as density functional theory can yield insights into the electronic structure and vibrational modes of the compound. Spectroscopic techniques like infrared spectroscopy can confirm functional groups and structural integrity.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome. For instance, oxidation reactions may require acidic conditions to stabilize intermediates while maintaining selectivity towards desired products.
The mechanism of action for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone in biological systems may involve:
Studies have shown that similar compounds exhibit anti-inflammatory and antiproliferative effects by modulating cytokine production or inducing apoptosis in cancer cell lines. These mechanisms warrant further investigation into their therapeutic potential.
The compound is expected to exhibit moderate solubility in organic solvents due to its aromatic character. Melting point and boiling point data would typically be determined experimentally.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis could provide insights into thermal stability.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models to establish its viability as a therapeutic agent.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone represents a structurally complex hybrid molecule that integrates two pharmacologically significant moieties: the 4-piperidone ring system and the 2,3-dihydrobenzo[1,4]dioxin heterocycle. This molecular architecture positions it as a privileged scaffold in modern drug discovery, leveraging the bioactivity profiles of both components while enabling synergistic interactions with diverse biological targets. The compound exemplifies the strategic application of molecular hybridization—a rational design approach that combines distinct pharmacophoric elements into a single entity to enhance efficacy, selectivity, or multi-target engagement. Its structural framework facilitates extensive chemical derivatization at multiple sites, including the piperidone carbonyl (C4), nitrogen (N1), and the dioxin ring's methylene groups, providing medicinal chemists with versatile avenues for structure-activity relationship (SAR) optimization against neurological, infectious, and oncological pathologies [3] [9].
Piperidone derivatives constitute a cornerstone of medicinal chemistry due to their inherent conformational flexibility, hydrogen-bonding capability, and bioavailability. The 4-piperidone motif, characterized by a six-membered ring with a ketone at the 4-position and a basic nitrogen atom, serves as a versatile synthetic intermediate and a critical pharmacophore in numerous therapeutic agents. This scaffold’s significance is underscored by its presence in over twenty classes of pharmaceuticals, ranging from central nervous system (CNS) agents to antimicrobials. For instance, the piperidine core is integral to blockbuster drugs such as the antipsychotic risperidone, the acetylcholinesterase inhibitor donepezil (used in Alzheimer’s disease), and the antihistaminic agent fexofenadine. The ketone functionality at C4 enables diverse chemical transformations, including the formation of enolates for alkylation, conversion to enones for Michael additions, or reduction to alcohols, while the tertiary nitrogen facilitates salt formation for improved solubility or receptor interactions [3] [9].
Recent synthetic advancements have further expanded the accessibility of substituted piperidones. Catalytic hydrogenation methods using ruthenium, cobalt, or nickel catalysts enable efficient pyridine-to-piperidine reductions with high stereoselectivity—critical for obtaining specific enantiomers with optimized biological activity. For example, Beller et al. developed heterogeneous cobalt catalysts for pyridine hydrogenation in water, yielding piperidines under environmentally benign conditions. Palladium-catalyzed hydrogenations have also proven effective for synthesizing fluorinated piperidines, which exhibit enhanced metabolic stability and binding affinity for CNS targets [3]. The table below highlights key piperidone-containing drugs and their therapeutic applications:
Table 1: Clinically Approved Piperidone/Piperidine Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Category | Key Biological Target | Structural Feature |
---|---|---|---|
Donepezil | Alzheimer’s Disease | Acetylcholinesterase | N-benzylpiperidine |
Risperidone | Antipsychotic | Dopamine D2, Serotonin 5-HT2A | Benzisoxazole-piperidine |
Fexofenadine | Antihistaminic | Histamine H1 Receptor | Piperidine carboxylic acid |
Melperone | Antipsychotic | Dopamine D2, Sigma-1 Receptor | 4-fluorophenylpiperidone |
Alogliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) | Fluoropyridylpiperidine |
The 2,3-dihydrobenzo[1,4]dioxin system is a oxygen-rich heterocycle featuring a fused benzene ring with two ethylene-linked oxygen atoms. This moiety contributes significantly to the compound’s physicochemical profile, including its electron-donating capacity, metabolic stability, and planar rigidity. The dioxin ring’s electron-rich nature enhances π-stacking interactions with aromatic residues in enzyme binding pockets, while its constrained geometry influences the molecule’s overall topology, potentially improving target selectivity. Benzodioxane derivatives are frequently explored for neurological applications due to their favorable blood-brain barrier permeability, attributed to balanced lipophilicity (LogP ≈1.8–2.5) and moderate molecular weight (<350 Da) [5] [7] [10].
Electrochemical studies of related dihydrobenzodioxin-piperidine hybrids reveal reversible oxidation processes centered on the dioxin ring, suggesting potential roles in redox-mediated biological activities. The moiety’s metabolic resistance stems from the stability of the methylenedioxy bridge, which resists rapid hepatic degradation—unlike simpler alkyl ethers. SAR analyses indicate that substitutions on the dioxin benzene ring profoundly modulate activity: electron-donating groups (e.g., methoxy) enhance affinity for adrenergic receptors, while halogen substitutions (e.g., 6-fluoro) improve sigma receptor antagonism. For instance, 6-fluoro-substituted dihydrobenzodioxin derivatives exhibit nanomolar affinity for α2C-adrenoceptors, implicated in neuropathic pain and cognitive disorders [7] [10]. The table below compares bioactive benzodioxin-containing compounds:
Table 2: Bioactive Dihydrobenzodioxin Derivatives and Their Pharmacological Profiles
Compound Structure | Biological Activity | Key Target | Affinity/Potency |
---|---|---|---|
(2,3-Dihydrodioxin-2-yl)(4-(pyrazol-3-yl)piperidin-1-yl)methanone | Putative kinase modulator | Kinase family | Ki = 42 nM (c-Met) |
3-(Dihydrobenzo[1,4]dioxin-6-yl)piperidine | Sigma-1 ligand | Sigma-1 Receptor | IC50 = 15 nM |
1-((2,3-Dihydrodioxin-3-yl)methyl)-3-(methoxymethyl)piperidine | α2C-Adrenoceptor antagonist | α2C-Adrenoceptor | Ki = 0.8 nM |
4-((1-(Dihydrodioxin-6-ylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | Antimicrobial | Bacterial enzymes | MIC = 3.1 µg/mL (S. aureus) |
The molecular hybridization of dihydrobenzodioxin and 4-piperidone expands the compound’s polypharmacology, enabling engagement with neurological, antimicrobial, and anticancer targets.
Neurological Targets: The scaffold demonstrates high affinity for sigma receptors (σ1R), which modulate NMDA-mediated neurotransmission, calcium signaling, and opioid efficacy. In neuropathic pain models, σ1R antagonists like S1RA (a benzodioxane-piperidine derivative) potentiate morphine analgesia while reducing tolerance. Computational studies suggest the piperidone nitrogen coordinates with σ1R’s Glu172 residue, while the dioxin ring occupies a hydrophobic subpocket. Additionally, structural analogs exhibit potent α2C-adrenoceptor antagonism (Ki < 1 nM), which enhances norepinephrine release in prefrontal cortex, potentially ameliorating cognitive deficits in Alzheimer’s disease [6] [7] [9].
Antimicrobial Targets: Piperidone-dioxin hybrids disrupt microbial growth via enzyme inhibition and membrane interactions. Molecular docking reveals binding to fungal lumazine synthase (Candida albicans) and bacterial dihydrofolate reductase, critical for folate synthesis. The dioxin moiety’s planarity may facilitate DNA intercalation, while the piperidone’s basic nitrogen protonates in acidic phagolysosomes, accumulating in pathogens. Derivatives with furan-2-yl substitutions at piperidone C2/C6 exhibit broad-spectrum activity against Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of ≤8 µg/mL [1].
Multitarget Ligands: For complex disorders like Alzheimer’s disease, hybrid derivatives act as dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors. The protonated piperidine nitrogen binds AChE’s catalytic anionic site (CAS), while the dioxin ring stacks with peripheral anionic site (PAS) residues, inhibiting Aβ aggregation. MAO-B inhibition arises from electron transfer between the enzyme’s flavin cofactor and the dioxin’s redox-active oxygen atoms. This multitarget profile is exemplified by compounds reducing Aβ fibrillization by >60% at 10 µM while inhibiting AChE (IC50 = 0.4 µM) and MAO-B (IC50 = 1.2 µM) [9].
Table 3: Primary Pharmacological Targets of Piperidone-Dioxin Hybrids
Target Class | Specific Target | Biological Effect | Example Compound Activity |
---|---|---|---|
Neurological | Sigma-1 Receptor (σ1R) | Neuropathic pain reduction; Opioid potentiation | Ki = 12 nM; ED50 = 5 mg/kg (CCI model) |
α2C-Adrenoceptor | Cognitive enhancement; Vasodilation | Ki = 0.8 nM; >100x selectivity over α2A/α2B | |
Antimicrobial | Lumazine Synthase | Fungal growth inhibition | IC50 = 2.8 µM (C. albicans) |
DNA Gyrase | Bacterial replication inhibition | MIC = 3.1 µg/mL (E. coli) | |
Multitarget Enzymes | AChE/MAO-B | Dual inhibition for Alzheimer’s therapy | AChE IC50 = 0.4 µM; MAO-B IC50 = 1.2 µM |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9